molecular formula C9H5ClF3NO4 B6311054 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane CAS No. 2088941-91-5

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane

Cat. No. B6311054
CAS RN: 2088941-91-5
M. Wt: 283.59 g/mol
InChI Key: ADROANGVGWVXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane (CNTTFB) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a powerful nitro-containing compound that has been used in the synthesis of a variety of pharmaceuticals and drug derivatives. This compound has also been used in the study of various biochemical and physiological processes.

Mechanism of Action

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is a powerful nitro-containing compound that has been used in the synthesis of a variety of pharmaceuticals and drug derivatives. 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been found to act as a pro-oxidant and can induce the formation of reactive oxygen species (ROS). It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates.
Biochemical and Physiological Effects
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been found to have a variety of biochemical and physiological effects on cells and organisms. It has been found to induce oxidative stress, which can lead to the production of ROS and the inhibition of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has also been found to have an effect on the regulation of gene expression and the activation of signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane in laboratory experiments has several advantages. It is a highly reactive compound that can be used to induce oxidative stress and the formation of ROS. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is a highly toxic compound and must be handled with care.

Future Directions

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has a wide range of applications in the scientific research field, and there are many potential future directions for this compound. For example, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to study the effects of oxidative stress on cells and organisms, as well as to develop novel compounds for the treatment of cancer and other diseases. Additionally, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to study the regulation of gene expression and the activation of signal transduction pathways. Furthermore, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to develop novel compounds for the treatment of neurological disorders. Finally, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to study the effects of environmental pollutants on cells and organisms.

Synthesis Methods

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is synthesized by a two-step procedure that involves the reaction of 6-chloromethyl-2,2,3-trifluorobenzaldehyde and 7-nitro-2,2,3-trifluorobenzoyl chloride. First, the 6-chloromethyl-2,2,3-trifluorobenzaldehyde is treated with sodium hydroxide to form a sodium salt. This salt is then reacted with 7-nitro-2,2,3-trifluorobenzoyl chloride in the presence of a base to form 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane.

Scientific Research Applications

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been used in a variety of scientific research applications. It has been used in the synthesis of novel pharmaceuticals and drug derivatives, as well as in the study of various biochemical and physiological processes. 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been used in the synthesis of a variety of antifungal and antibacterial compounds, as well as in the synthesis of novel compounds for the treatment of cancer and other diseases.

properties

IUPAC Name

7-(chloromethyl)-2,3,3-trifluoro-6-nitro-2H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO4/c10-3-4-1-6-7(2-5(4)14(15)16)18-9(12,13)8(11)17-6/h1-2,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADROANGVGWVXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)(F)F)F)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane

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